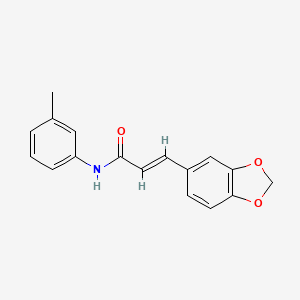

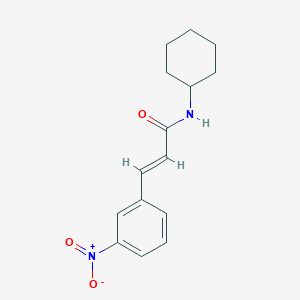

![molecular formula C19H21NO5 B5561628 N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide, also known as DUOC-01, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DUOC-01 is a spirocyclic compound that belongs to the chromene family and has a unique chemical structure that makes it an attractive candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Electrochemistry

- Electrochemical Behavior: The electrochemistry of related compounds, such as 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been studied in non-aqueous media. Research by Abou-Elenien et al. (1991) delved into their redox behavior, revealing key products of electrolytic oxidation and reduction processes. This research offers insight into the electrochemical properties of similar spiro compounds (Abou-Elenien et al., 1991).

Synthesis and Applications in Organic Chemistry

- Organic Synthesis: Research by Leisvuori et al. (2008) on the synthesis of base-sensitive oligonucleotides using 1,6-Dioxaspiro[4,4]nonane-2,7-dione demonstrates the utility of spiro compounds in complex organic syntheses. This includes their reaction with alcohols and subsequent applications in anchoring to aminoalkylated resins, highlighting their versatility in organic chemistry (Leisvuori et al., 2008).

Biological and Pharmacological Research

Pheromone Biosynthesis

Fletcher et al. (2002) investigated the biosynthesis of 1,7-dioxaspiro[5.5]undecane in the olive fruit fly. Their research demonstrates the complexity of monooxygenase-mediated processes in assembling such compounds and their role in biological systems (Fletcher et al., 2002).

Antimicrobial Agents

A study by Azab et al. (2017) on Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles revealed their potential as antimicrobial agents. This research underscores the pharmacological relevance of such spiro compounds in developing new treatments (Azab et al., 2017).

Alzheimer's Disease Treatment

Research by Fernández-Bachiller et al. (2012) on tacrine-4-oxo-4H-chromene hybrids illustrates the therapeutic potential of these compounds in treating Alzheimer’s Disease. Their study highlights the multifunctional properties of these hybrids, such as inhibiting cholinesterases and possessing antioxidant properties (Fernández-Bachiller et al., 2012).

HIV-1 Integrase Inhibition

Shults et al. (2007) synthesized spiroundecane(ene) derivatives and evaluated their ability to inhibit HIV-1 integrase. Their findings offer a new perspective on the design of therapeutic agents based on this chemotype for HIV treatment (Shults et al., 2007).

Eigenschaften

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c21-15-11-17(25-16-4-2-1-3-14(15)16)18(22)20-13-5-8-24-19(12-13)6-9-23-10-7-19/h1-4,11,13H,5-10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLZBNTARYGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)